molecular formula C15H10Cl2N2O2 B7764099 (3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one

(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one

Katalognummer: B7764099
Molekulargewicht: 321.2 g/mol
InChI-Schlüssel: GDGXEHCXRSIZCT-JXAWBTAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of extensive research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it typically involves the formation of key intermediates that are subsequently transformed into the final product through a series of chemical reactions.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, such as controlled temperature and pH, using common reagents like acids, bases, and solvents. The choice of reagents and conditions depends on the desired transformation and the nature of the compound.

Major Products Formed: The major products formed from the reactions of compound “this compound” vary depending on the type of reaction and the reagents used. These products are often characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity.

Wissenschaftliche Forschungsanwendungen

Compound “(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of compound “(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one” involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and triggering a cascade of biochemical events. The exact mechanism depends on the context in which the compound is used and the nature of its interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

    Compound A: Shares a similar core structure but differs in the functional groups attached, leading to different reactivity and applications.

    Compound B: Has a similar molecular weight and size but differs in its electronic properties, affecting its interactions with other molecules.

    Compound C: Exhibits similar physical properties but has a different chemical composition, resulting in distinct biological activity.

Uniqueness: Compound “(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one” is unique due to its specific combination of chemical structure, reactivity, and potential applications. Its distinct properties make it a valuable compound for research and industrial use, setting it apart from other similar compounds.

Eigenschaften

IUPAC Name

(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-5-3-6-12(17)10(11)8-19-13-7-2-1-4-9(13)14(18-21)15(19)20/h1-7,21H,8H2/b18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGXEHCXRSIZCT-JXAWBTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO)C(=O)N2CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/O)/C(=O)N2CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.